REACTION_CXSMILES
|
[C:1](=[O:6])([O:4][CH3:5])OC.[N+:7]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][N+:16]([O-])=O)([O-])=O>>[CH3:5][O:4][C:1]([NH:7][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][NH:16][C:1]([O:4][CH3:5])=[O:6])=[O:6]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CCCCCC[N+](=O)[O-]
|
Name
|
Au CeO2
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The suspension is magnetically stirred for 8 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor is closed
|
Type
|
CUSTOM
|
Details
|
purged with N2
|
Type
|
CUSTOM
|
Details
|
to remove oxygen from the solution
|
Type
|
ADDITION
|
Details
|
Then the reactor is charged at 15 bars of hydrogen
|
Type
|
CUSTOM
|
Details
|
immersed in a silicone bath
|
Type
|
CUSTOM
|
Details
|
preheated at 90° C
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)NCCCCCCNC(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |